molecular formula C20H17N7O2 B2747277 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380190-36-1

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2747277
CAS No.: 2380190-36-1
M. Wt: 387.403
InChI Key: KFHFQQIMUKDLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzotriazole moiety, an azetidine ring, and a pyridazinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility and stability, making them ideal for various synthetic applications . The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological pathways . The azetidine ring and pyridazinone structure further contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one apart is its combination of a benzotriazole moiety with an azetidine ring and a pyridazinone structure.

Properties

IUPAC Name

2-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c28-19-6-5-16(14-7-9-21-10-8-14)23-27(19)15-11-25(12-15)20(29)13-26-18-4-2-1-3-17(18)22-24-26/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHFQQIMUKDLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.